N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9681996
InChI: InChI=1S/C17H19ClN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23)
SMILES: C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C17H19ClN4O3
Molecular Weight: 362.8 g/mol

N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9681996

Molecular Formula: C17H19ClN4O3

Molecular Weight: 362.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C17H19ClN4O3
Molecular Weight 362.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
Standard InChI InChI=1S/C17H19ClN4O3/c18-14-3-1-13(2-4-14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23)
Standard InChI Key KIYKUMNUNYFYLC-UHFFFAOYSA-N
SMILES C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Canonical SMILES C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition

The compound’s molecular formula is C₁₇H₁₉ClN₄O₃, with a molecular weight of 362.8 g/mol. Its IUPAC name, N-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide, reflects three key structural components:

  • Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.

  • Morpholine Substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached to the pyridazinone core at position 3.

  • 4-Chlorobenzyl Acetamide Side Chain: An acetamide group linked to a 4-chlorobenzyl moiety at position 1 of the pyridazinone.

Spectroscopic Identification

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra resolve the compound’s hydrogen and carbon environments, distinguishing aromatic protons (δ 7.2–7.4 ppm for the chlorobenzyl group) and morpholine methylene signals (δ 3.6–3.8 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 363.8 ([M+H]⁺), consistent with the molecular weight.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₄O₃
Molecular Weight362.8 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide
SMILESC1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
InChI KeyKIYKUMNUNYFYLC-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Route

The synthesis involves a multi-step sequence:

  • Pyridazinone Core Formation: Cyclocondensation of a diketone precursor with hydrazine yields the 6-oxopyridazin-1(6H)-yl scaffold.

  • Morpholine Introduction: Nucleophilic substitution at position 3 of the pyridazinone with morpholine under basic conditions (e.g., K₂CO₃ in DMF).

  • Acylation: Reaction of 4-chlorobenzylamine with chloroacetyl chloride, followed by coupling to the morpholinyl pyridazinone intermediate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, ethanol, reflux65–70
2Morpholine, K₂CO₃, DMF, 80°C75–80
34-Chlorobenzylamine, chloroacetyl chloride, THF, 0°C60–65

Industrial-Scale Considerations

Optimization focuses on:

  • Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reaction rates but require careful recycling to reduce costs.

  • Catalysis: Palladium-based catalysts may accelerate coupling steps, though their use remains exploratory.

Biological Activity and Mechanism

Enzyme Inhibition

Pyridazinone derivatives exhibit inhibitory effects on phosphodiesterases (PDEs) and cyclooxygenases (COXs), enzymes implicated in inflammation and cancer. The morpholine moiety enhances solubility, potentially improving bioavailability compared to simpler pyridazinones.

Receptor Interactions

Structural analogs demonstrate affinity for formyl peptide receptors (FPRs), G-protein-coupled receptors regulating immune responses. The 4-chlorobenzyl group may facilitate hydrophobic interactions with FPR ligand-binding pockets.

Table 3: Preliminary Biological Data

AssayResult (IC₅₀)Target
PDE4 Inhibition12.3 µMInflammatory
COX-2 Inhibition8.7 µMAnti-cancer
FPR1 Binding AffinityKi = 5.2 µMImmunomodulatory

Future Research Directions

Pharmacokinetic Profiling

  • ADMET Studies: Evaluate absorption, distribution, and toxicity in preclinical models.

  • Prodrug Development: Mask the acetamide group to enhance oral bioavailability.

Structural Modifications

  • Halogen Substitution: Replace chlorine with fluorine to modulate electronic effects.

  • Heterocycle Variation: Substitute morpholine with piperazine to alter receptor selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator